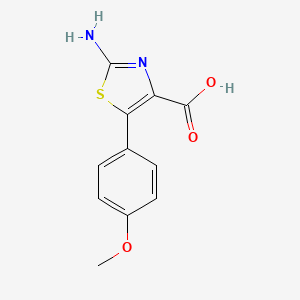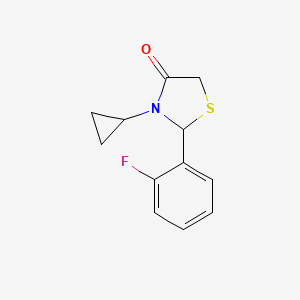
3-环丙基-2-(2-氟苯基)-1,3-噻唑烷-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a cyclopropyl and a fluorophenyl group
科学研究应用
3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand the interaction of thiazolidinone derivatives with enzymes and receptors, providing insights into their mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzaldehyde with cyclopropylamine to form an imine intermediate, which is then reacted with thioglycolic acid to yield the desired thiazolidinone compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are often performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Amines or thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol-substituted derivatives.
作用机制
The mechanism of action of 3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-(2-Fluorophenyl)-1,3-thiazolidin-4-one: Lacks the cyclopropyl group, which may affect its biological activity and stability.
3-Cyclopropyl-1,3-thiazolidin-4-one: Lacks the fluorophenyl group, resulting in different electronic properties and reactivity.
2-(2-Chlorophenyl)-1,3-thiazolidin-4-one:
Uniqueness
3-Cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one is unique due to the presence of both cyclopropyl and fluorophenyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in various scientific and industrial applications.
属性
IUPAC Name |
3-cyclopropyl-2-(2-fluorophenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNOS/c13-10-4-2-1-3-9(10)12-14(8-5-6-8)11(15)7-16-12/h1-4,8,12H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVFNDBAEFQSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(SCC2=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione](/img/structure/B2590734.png)
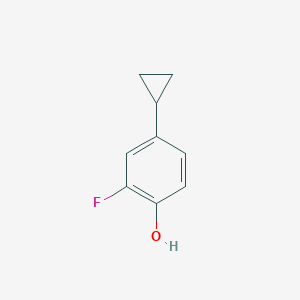

![3-(3,4-difluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2590740.png)



![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline](/img/structure/B2590747.png)
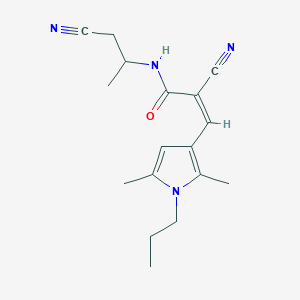
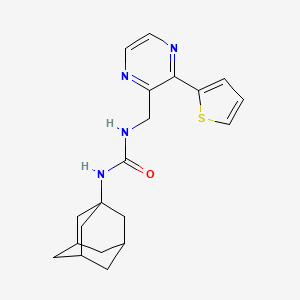
![4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2590751.png)
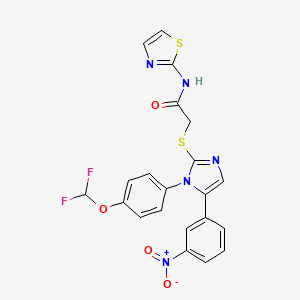
![Potassium;2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2590754.png)
